1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE

Descripción general

Descripción

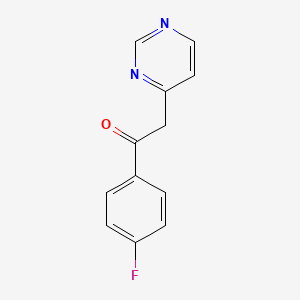

1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE is an organic compound that features a fluorophenyl group and a pyrimidinyl group connected by an ethanone bridge

Métodos De Preparación

The synthesis of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and pyrimidine-4-carboxylic acid.

Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanol.

Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide to yield the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.

Análisis De Reacciones Químicas

1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially at the fluorine position.

Condensation: The compound can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles like amines.

Aplicaciones Científicas De Investigación

1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: It is used in biological assays to study its effects on cellular pathways and molecular targets.

Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

Mecanismo De Acción

The mechanism of action of 1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrimidinyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

1-(4-FLUORO-PHENYL)-2-PYRIMIDIN-4-YL-ETHANONE can be compared with similar compounds such as:

1-(4-Chlorophenyl)-2-(pyrimidin-4-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.

1-(4-Methylphenyl)-2-(pyrimidin-4-yl)ethanone: Contains a methyl group instead of fluorine, leading to different steric and electronic effects.

1-(4-Nitrophenyl)-2-(pyrimidin-4-yl)ethanone: The nitro group introduces different electronic properties, potentially altering its reactivity and biological activity.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Actividad Biológica

1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone, with the CAS number 36827-98-2, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 216.21 g/mol

- Structure : The compound features a pyrimidine ring substituted with a fluorophenyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of pyrimidine have been tested against HeLa and K562 cell lines, revealing IC values that suggest effective cytotoxicity (IC for AGS cancer cell line reported as 53.02 µM) .

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound demonstrate significant antibacterial and antifungal activities:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 16 µg/mL against specific pathogens, indicating strong antimicrobial efficacy .

Study on Anti-inflammatory Activity

In a study focusing on anti-inflammatory properties, related pyrimidine compounds were synthesized and evaluated for their ability to inhibit inflammation:

| Compound | % Inhibition (Ibuprofen Control: 86.4%) |

|---|---|

| Compound A | 70.7% |

| Compound B | 68.7% |

| Compound C | 65.0% |

The results indicated that compounds with specific substitutions (e.g., chlorophenyl groups) exhibited enhanced anti-inflammatory activity .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the mechanism of action of this compound. These studies suggest that the compound interacts effectively with target proteins involved in cancer progression and inflammation:

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-2-pyrimidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-10-3-1-9(2-4-10)12(16)7-11-5-6-14-8-15-11/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWCSKPHAXGFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=NC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471355 | |

| Record name | 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36827-98-2 | |

| Record name | 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.